molecular formula C9H14N6OS B359645 N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea CAS No. 815622-68-5

N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea

Cat. No.: B359645
CAS No.: 815622-68-5
M. Wt: 254.32g/mol
InChI Key: HIDFJIXHVVZDGK-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea is a hybrid organic scaffold integrating thiourea and tetrazole pharmacophores, designed for advanced antimicrobial and materials science research. Thiourea derivatives are recognized as promising antimicrobial agents and are relatively easy to synthesize, allowing for further structural modifications . The tetrazole ring is an interesting scaffold that can be obtained from thioureas, and tetrazole-based compounds have demonstrated promising in vitro antibacterial and antifungal activities against clinically important strains . Furthermore, thiourea derivatives are versatile intermediates in organic synthesis, serving as precursors for valuable heterocycles like thiazoles and thiazolidines, which are of interest for their anticipated biological activities . This compound's structure, featuring multiple nitrogen and sulfur atoms, also makes it a candidate for exploration in coordination chemistry, where it could act as a ligand for various metal centers to form stable complexes with potential catalytic or other functional properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2H-tetrazol-5-ylcarbamothioyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6OS/c16-7(6-4-2-1-3-5-6)10-9(17)11-8-12-14-15-13-8/h6H,1-5H2,(H3,10,11,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDFJIXHVVZDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea typically involves the reaction of cyclohexyl isocyanate with 5-amino-1H-tetrazole in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

Cyclohexyl isocyanate+5-amino-1H-tetrazoleN-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea\text{Cyclohexyl isocyanate} + \text{5-amino-1H-tetrazole} \rightarrow \text{N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea} Cyclohexyl isocyanate+5-amino-1H-tetrazole→N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea

Industrial Production Methods

In an industrial setting, the production of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The tetraazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted tetraazolyl derivatives.

Scientific Research Applications

N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with analogous thiourea derivatives:

Compound Name R¹ Group R² Group Molecular Weight (g/mol) Key Structural Features Hydrogen Bonding Patterns
N-(cyclohexylcarbonyl)-N'-(1H-tetrazol-5-yl)thiourea Cyclohexylcarbonyl 1H-tetrazol-5-yl ~295.4 (calculated) Aliphatic cyclohexyl; tetrazole ring Likely intramolecular N–H···S/N–H···O
N-Carbethoxy-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea Carbethoxy 3-phenyl-1,2,4-triazol-5-yl 295.37 Aromatic phenyl; triazole ring Intramolecular N–H···S stabilization
N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea 2-Chlorobenzoyl 3-pyridyl 319.79 Aromatic chlorobenzoyl; pyridine ring Intramolecular N–H···O; intermolecular N–H···N
N-(4-ethoxyphenyl)-N'-(3-propyl-1,2,4-triazolyl-5)thiourea 4-ethoxyphenyl 3-propyl-1,2,4-triazolyl-5 ~322.4 (calculated) Alkoxy phenyl; triazole ring Intermolecular N–H···S/N–H···O

Key Observations :

  • Cyclohexyl vs.
  • Tetrazole vs. Triazole/Thiadiazole R² Groups : Tetrazoles (4N heterocycle) exhibit higher acidity (pKa ~4.5) than triazoles (3N, pKa ~8–10) , influencing hydrogen-bonding and metal-coordination properties. Thiadiazole-containing analogs (e.g., ) introduce sulfur atoms, which may enhance redox activity or antibacterial effects.

Hydrogen Bonding and Crystallography

  • Intramolecular Interactions :
    • The target compound’s tetrazole NH and thiourea S may form intramolecular hydrogen bonds, similar to the N–H···S interaction observed in .
    • In , N–H···O bonds create planar six-membered rings, stabilizing the molecular conformation.
  • Intermolecular Packing :
    • Compounds with aromatic R¹ groups (e.g., ) exhibit π–π stacking, while aliphatic substituents (e.g., cyclohexyl) may favor van der Waals interactions.

Biological Activity

N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a cyclohexylcarbonyl group, a tetraazolyl moiety, and a thiourea structure, which may contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

N cyclohexylcarbonyl N 1H tetraazol 5 yl thiourea\text{N cyclohexylcarbonyl N 1H tetraazol 5 yl thiourea}

Synthesis

The synthesis typically involves the reaction of cyclohexyl isocyanate with 5-amino-1H-tetrazole in dichloromethane under reflux conditions. This method ensures high yield and purity of the product. The general reaction can be summarized as:

Cyclohexyl isocyanate+5 amino 1H tetrazoleN cyclohexylcarbonyl N 1H tetraazol 5 yl thiourea\text{Cyclohexyl isocyanate}+\text{5 amino 1H tetrazole}\rightarrow \text{N cyclohexylcarbonyl N 1H tetraazol 5 yl thiourea}

Table 1: Summary of Synthetic Route

ReactantsSolventConditionsProduct
Cyclohexyl isocyanateDichloromethaneRefluxThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiourea and tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have revealed that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the tetraazole group is believed to enhance its efficacy against cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells ,

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this thiourea derivative. The study found that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.

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